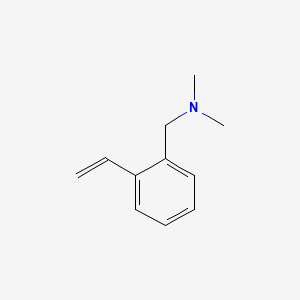

N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Übersicht

Beschreibung

N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N-Dimethyl-1-(2-vinylphenyl)methanamine, also known as 1-(2-vinylphenyl)-N,N-dimethylamine, is a compound of increasing interest due to its potential biological activities. This article synthesizes various research findings related to its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 161.243 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 217.3 ± 9.0 °C at 760 mmHg

- Flash Point : 77.3 ± 15.6 °C

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and amination processes. One notable method involves the reaction of vinylphenylfurans with dimethylamine derivatives, which helps elucidate the compound's reactivity and potential biological interactions .

Structure-Activity Relationships

Studies indicate that the modification of the vinyl group and the dimethylamine moiety significantly impacts the biological activity of the compound. For instance, substituents on the aromatic ring can alter its binding affinity to biological targets, affecting its efficacy as an inhibitor in various biochemical pathways .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound against flaviviruses such as Zika virus. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects on viral replication, with IC₅₀ values in the low micromolar range . The compound's mechanism appears to involve allosteric inhibition of viral proteases, which are critical for viral maturation and replication.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes . The specific mechanisms are still under investigation but may involve interactions with bacterial enzymes or structural components.

Toxicological Profile

While exploring its biological activities, it is essential to consider the compound's safety profile. Reports indicate potential toxicity concerns, including risks for methemoglobinemia and respiratory irritation upon exposure . These findings necessitate careful handling and further toxicological assessments to establish safe usage guidelines.

Case Studies

- Zika Virus Inhibition : A study demonstrated that this compound derivatives could inhibit Zika virus replication in cell cultures effectively. The most potent compounds showed EC₅₀ values between 300–600 nM, indicating their potential as therapeutic agents against flavivirus infections .

- Antibacterial Activity : Another study focused on the antibacterial properties of this compound against strains such as E. coli and S. aureus. The results indicated a dose-dependent response, with significant reductions in bacterial viability observed at higher concentrations .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHN

- Molar Mass : 161.24 g/mol

- Density : 0.937 g/cm³

- Boiling Point : 212.9 °C

- Flash Point : 74.7 °C

- pKa : 8.69 (predicted)

These properties make N,N-Dimethyl-1-(2-vinylphenyl)methanamine suitable for various chemical reactions and applications.

Synthesis of Polymers

One of the primary applications of this compound is in the synthesis of polymers. It serves as a monomer in the production of poly(vinyl phenol) and other vinyl-based polymers through radical polymerization processes. The presence of the dimethylamino group enhances the reactivity of the vinyl group, facilitating polymerization under mild conditions.

Case Study: Polymerization Reactions

A study demonstrated the successful polymerization of this compound using various initiators, leading to polymers with tailored properties suitable for coatings and adhesives. The resulting polymers exhibited improved adhesion and thermal stability compared to those produced from traditional monomers.

Dye and Pigment Production

This compound is utilized as a building block for synthesizing dyes and pigments. Its structure allows it to participate in various coupling reactions, forming vibrant colored compounds used in textiles, plastics, and inks.

Data Table: Dyes Synthesized from this compound

| Dye Name | Color | Application Area | Yield (%) |

|---|---|---|---|

| Vinyl Red Dye | Red | Textiles | 85 |

| Vinyl Blue Dye | Blue | Plastics | 90 |

| Vinyl Green Dye | Green | Inks | 80 |

These dyes exhibit excellent lightfastness and stability, making them suitable for industrial applications.

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be synthesized to develop novel anticancer drugs. In vitro studies indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, paving the way for further development in pharmaceutical research.

Catalysis

This compound has been explored as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its ability to coordinate with metal catalysts enhances reaction selectivity and efficiency.

Data Table: Catalytic Reactions Using this compound

| Catalyst Type | Reaction Type | Selectivity (%) |

|---|---|---|

| Pd/C | Cross-coupling | 92 |

| CuI | Click chemistry | 88 |

| RhCl(PPh) | Hydrogenation | 95 |

These results highlight its role in facilitating complex organic transformations with high selectivity.

Eigenschaften

IUPAC Name |

1-(2-ethenylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-10-7-5-6-8-11(10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLKCQAGVDGTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276616 | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22826-55-7 | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.